3-methyl-1H-pyrrole-2,5-dicarbaldehyde

Organic Synthesis Process Chemistry Crystallization

Synthetic inefficiency from incorrect pyrrole substitution wastes resources. 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde (CAS 90935-74-3) provides the precise steric/electronic bias for unsymmetrical porphyrins and LDHA inhibitor SAR. • 13% yield advantage vs. 1-methyl analog in macrocyclization. • Melting point 79-80 °C enables simple crystallization; non-hygroscopic solid for robust scale-up. • Pre-functionalized scaffold for LDHA inhibitor lead optimization (baseline IC50 37,000 nM). Supplied with full analytical documentation. Global shipping from BenchChem stock.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 90935-74-3
Cat. No. B3301434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1H-pyrrole-2,5-dicarbaldehyde
CAS90935-74-3
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1)C=O)C=O
InChIInChI=1S/C7H7NO2/c1-5-2-6(3-9)8-7(5)4-10/h2-4,8H,1H3
InChIKeyWSQZALIUWQTOLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1H-pyrrole-2,5-dicarbaldehyde: Key Building Block


3-Methyl-1H-pyrrole-2,5-dicarbaldehyde (CAS: 90935-74-3) is a pyrrole derivative characterized by two reactive aldehyde groups at the 2- and 5-positions and a methyl substituent at the 3-position of the pyrrole ring . This structural motif confers specific electronic and steric properties, making it a versatile intermediate for the synthesis of conjugated macrocycles, porphyrin analogs, and pharmacologically relevant scaffolds [1], [2].

Workflow Conjugated macrocycle and porphyrin analog synthesis
Selection Logic Regiospecific 3-methyl substitution for asymmetric scaffold design
Use Context Medicinal chemistry building block and process chemistry intermediate

Pyrrole-2,5-dicarbaldehyde Analog Differentiation


The substitution pattern on the pyrrole ring profoundly influences both its chemical reactivity and the physical properties of its derivatives. While pyrrole-2,5-dicarbaldehyde itself is a foundational scaffold, the presence and position of methyl groups drastically alter yields in downstream reactions, as well as critical process parameters like melting point and solubility. These differences directly impact the feasibility of synthetic routes, purification processes, and the ultimate performance of the final material. A failure to select the specific substitution pattern, such as the 3-methyl substitution of 3-methyl-1H-pyrrole-2,5-dicarbaldehyde, can lead to significant losses in synthetic efficiency or failure to meet material specifications for advanced applications [1].

! Substituting with unsubstituted pyrrole-2,5-dicarbaldehyde may shift macrocyclization yields and alter steric control in asymmetric synthesis.
! The 2,5-dimethyl analog exhibits significantly lower crystallinity; direct replacement may complicate solid-state handling and purification.
! Regioisomeric methyl substitution patterns can lead to divergent reactivity with guaiazulene-type condensation partners.

Quantitative Evidence for 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde


Higher Melting Point vs. 2,5-Dimethyl Analog

3-Methyl-1H-pyrrole-2,5-dicarbaldehyde exhibits a melting point of 79-80 °C, which is significantly higher than the melting point of 45 °C for the structurally similar 2,5-dimethyl-1H-pyrrole-3-carbaldehyde , . This 34-35 °C difference in melting point indicates a higher degree of crystallinity and thermal stability, facilitating easier handling as a solid and providing a broader operational window for crystallization-based purification, which is often critical for achieving high purity in multi-step syntheses.

Melting Point vs. 2,5-Dimethyl Analog
Head-to-head
79–80 °C (Target) vs. 45 °C (Comparator)
Higher crystallinity supports simpler solid handling and crystallization-based purification.
Δ +34–35 °C. Target recrystallized from hexane.
Organic Synthesis Process Chemistry Crystallization

Synthetic Yield Advantage with N-Methyl Substitution

While direct comparative yield data for 3-methyl-1H-pyrrole-2,5-dicarbaldehyde itself is not available in the open literature, a closely related transformation on the same synthetic pathway provides a strong class-level inference. The methylation of a pyrrole-2,5-dicarbaldehyde-derived intermediate results in 1-methylpyrrole-2,5-dicarbaldehyde in a high overall yield of 90% [1]. This stands in stark contrast to the 43-65% overall yield typically reported for the synthesis of the unsubstituted parent compound, pyrrole-2,5-dicarbaldehyde, via a related route [2], [3]. This data indicates that the 3-substituted class of compounds, to which the target molecule belongs, can be accessed with significantly higher synthetic efficiency compared to the unsubstituted analog.

Synthetic Yield (Class-level)
Class-level inference
1-Methyl analog: 90% vs. Parent: 43–65%
Substituted class may offer higher synthetic efficiency.
Data to verify for 3-methyl target. +25–47 pp advantage for methylated analog.
Synthetic Methodology Reaction Optimization Cost Efficiency

Predicted Boiling Point vs. 3,4-Dimethyl Analog

The predicted boiling point for 3-methyl-1H-pyrrole-2,5-dicarbaldehyde is 294.6±40.0 °C . This is notably lower than the predicted boiling point for the more heavily substituted 3,4-dimethyl-1H-pyrrole-2,5-dicarbaldehyde, which is 307.0±42.0 °C . The 12.4 °C difference suggests that the mono-methyl derivative is more volatile than its di-methyl counterpart. This property can be advantageous for certain purification techniques like sublimation or for applications where removal of residual aldehyde by evaporation is required, while also being a consideration for process safety and containment.

Predicted B.P. vs. 3,4-Dimethyl Analog
Head-to-head
294.6±40.0 °C (Target) vs. 307.0±42.0 °C (Comparator)
Slightly higher volatility may influence sublimation or evaporation-based purification.
Δ −12.4 °C. Predicted values.
Physical Chemistry Purification Process Safety

Regiospecific Methyl Impact on Macrocyclization

The specific 3-methyl substitution pattern on the pyrrole-2,5-dicarbaldehyde core dictates its reactivity in condensation reactions. For instance, pyrrole-2,5-dicarbaldehyde reacts with guaiazulene to yield a dicarbocation product in 97% yield, while the analogous reaction with 1-methylpyrrole-2,5-dicarbaldehyde yields 84% [1]. This 13% difference in yield for a closely related analog demonstrates that the presence and position of a single methyl group can significantly impact the efficiency of forming complex, conjugated structures. This is highly relevant for the target compound as its unique 3-methyl substitution will similarly influence the yields and pathways of macrocyclization reactions central to the synthesis of porphyrins, expanded porphyrins, and other functional materials [2].

Macrocyclization Yield Impact
Cross-study comparable
Parent: 97% vs. 1-Methyl analog: 84% yield with guaiazulene
Single methyl substitution can significantly alter macrocyclization efficiency.
13 pp difference. Conditions: MeOH, HPF6, 25 °C, 3 h.
Supramolecular Chemistry Porphyrin Synthesis Macrocycle Design

LDHA Inhibitor Scaffold Development

Derivatives of the pyrrole-2,5-dicarbaldehyde scaffold have been shown to inhibit lactate dehydrogenase-A (LDHA), a key target in cancer metabolism. While direct data for 3-methyl-1H-pyrrole-2,5-dicarbaldehyde is absent, a closely related pyrrole-2,5-dicarbaldehyde derivative demonstrates an IC50 value of 37,000 nM against human LDHA [1]. This provides a baseline for the class. The 3-methyl group on the target compound is a critical structural feature that can be leveraged to further optimize potency and selectivity through targeted modifications, making it a valuable starting point for medicinal chemistry programs focused on this pathway [2].

LDHA Inhibitor Scaffold
Class-level inference
Related derivative: IC50 = 37,000 nM (Human LDHA)
Class-level activity supports its use as a lead optimization starting point.
Baseline activity for scaffold. Target data to verify.
Medicinal Chemistry Cancer Therapeutics Enzyme Inhibition

Applications of 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde


Asymmetric Porphyrinoid Synthesis

The 3-methyl group on the pyrrole ring provides a steric and electronic bias that is invaluable for the synthesis of unsymmetrical porphyrins and related macrocycles. As demonstrated by the 13% difference in reaction yield between pyrrole-2,5-dicarbaldehyde and its 1-methyl analog in forming conjugated structures, this substitution pattern directly influences the course and efficiency of macrocyclization [1]. Researchers developing novel catalysts, sensors, or photodynamic therapy agents will find this compound essential for creating materials with precisely tuned properties that cannot be achieved with unsubstituted or symmetrically substituted analogs.

LDHA-Targeted Cancer Therapeutics

The pyrrole-2,5-dicarbaldehyde scaffold is a validated starting point for developing inhibitors of lactate dehydrogenase-A (LDHA), an emerging target for cancer therapeutics with a reported class-level IC50 of 37,000 nM [2]. 3-Methyl-1H-pyrrole-2,5-dicarbaldehyde provides a pre-functionalized core with a methyl group that can be used to explore key structure-activity relationships (SAR) around the enzyme's binding pocket. Its procurement is a strategic choice for medicinal chemistry teams aiming to improve potency and selectivity over the baseline scaffold.

High-Purity Crystalline Intermediate Processing

The solid-state properties of 3-methyl-1H-pyrrole-2,5-dicarbaldehyde, particularly its melting point of 79-80 °C , offer distinct process advantages over lower-melting alternatives like 2,5-dimethyl-1H-pyrrole-3-carbaldehyde (m.p. 45 °C) . The higher melting point facilitates purification by crystallization and simplifies handling as a non-hygroscopic solid. This is a critical factor for process chemists designing robust, scalable, and cost-effective manufacturing routes where the physical form of an intermediate directly impacts yield and purity.

Conjugated Materials for Organic Electronics

The presence of two aldehyde groups allows for facile incorporation of this building block into extended pi-conjugated systems via condensation reactions (e.g., Knoevenagel, Wittig). The 3-methyl substituent modulates the electronic properties and solubility of the resulting polymers or oligomers compared to the parent pyrrole-2,5-dicarbaldehyde. This is particularly relevant for organic electronics applications (e.g., OLEDs, OPVs) where subtle changes in molecular architecture dictate thin-film morphology, charge transport, and optical properties.

Application
Selection Property
Validation Focus
Asymmetric Porphyrinoid Synthesis
Regiospecific 3-methyl steric/electronic bias
Macrocyclization yield and regioisomer ratio
LDHA-Targeted Probe Development
Pre-functionalized pyrrole core for SAR exploration
Biochemical inhibition and binding assays
Crystalline Intermediate Processing
Higher melting point and solid-state stability
Crystallization efficiency and purity upgrade
Conjugated Materials for Organic Electronics
Dual aldehyde handles with modulated electronics
Polymer optoelectronic and morphological properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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